![molecular formula C10H7NO3 B181047 5-Hydroxyquinoline-2-carboxylic acid CAS No. 149312-98-1](/img/structure/B181047.png)
5-Hydroxyquinoline-2-carboxylic acid
Overview
Description
5-Hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
5-Hydroxyquinoline-2-carboxylic acid primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for a wide range of human diseases . The compound acts as a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine . Additionally, it has been reported as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. The inhibition of 2OG-dependent enzymes impacts the epigenetic processes in the cell . .
Pharmacokinetics
It’s worth noting that a related compound, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability . This could potentially impact the bioavailability of this compound, but further studies are needed to confirm this.
Result of Action
The inhibition of 2OG-dependent enzymes by this compound can lead to changes in the epigenetic state of the cell . This could potentially have therapeutic value in treating various diseases, including cancer . .
Biochemical Analysis
Biochemical Properties
5-Hydroxyquinoline-2-carboxylic acid is known to be involved in the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic Acid .
Cellular Effects
It is known that the formation of this compound as a dead-end product of 5-Aminonaphthalene-2-sulfonic Acid prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic Acid by the internal NADH pool .
Metabolic Pathways
It is known to be involved in the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic Acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzoic acid derivatives with appropriate reagents under specific conditions. For instance, the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium, is often employed to synthesize quinoline derivatives . Additionally, microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green chemistry approaches, and continuous flow reactors are some of the methods employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds, which have diverse applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Hydroxyquinoline-2-carboxylic acid (5-HQCA) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of 5-HQCA, focusing on its roles in medicinal chemistry, environmental science, and material science.
Chemical Properties and Structure
This compound is characterized by its quinoline structure with a hydroxyl group at the 5-position and a carboxylic acid at the 2-position. Its molecular formula is , and it has been identified as a compound with potential biological activity and utility in various chemical reactions.
Medicinal Chemistry
5-HQCA has been investigated for its potential therapeutic applications, particularly in cancer research. Studies have indicated that it may serve as a precursor for synthesizing biologically active compounds. For instance, research has shown that derivatives of 5-HQCA can exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of 5-HQCA derivatives and their evaluation against various cancer cell lines. The results demonstrated significant cytotoxicity, indicating that modifications to the 5-HQCA structure could enhance its therapeutic efficacy .
Environmental Science
In environmental applications, 5-HQCA has been studied for its role in bioremediation processes. It can act as a metabolite in microbial degradation pathways, particularly involving aromatic compounds. For example, certain bacterial strains can convert 5-aminonaphthalene-2-sulfonate into 5-HQCA, which serves as a dead-end metabolite that may inhibit further degradation processes .
Case Study: Biodegradation Pathways
Research has shown that the formation of 5-HQCA from microbial metabolism limits the regeneration of NADH, impacting the overall efficiency of bioremediation efforts. This insight is crucial for understanding microbial pathways in contaminated environments .
Material Science
5-HQCA is also being explored for its potential use in developing advanced materials. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and materials synthesis.
Case Study: Coordination Polymers
A study published in Inorganic Chemistry investigated the photoluminescent properties of lanthanide-organic coordination polymers based on hydroxyquinoline-carboxylate ligands, including 5-HQCA. These materials showed promise for applications in optoelectronics due to their unique luminescent properties .
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Potential anticancer agent; precursor for biologically active compounds | Significant cytotoxicity observed in derivatives against cancer cell lines |
Environmental Science | Role in microbial degradation; dead-end metabolite | Limits NADH regeneration affecting biodegradation efficiency |
Material Science | Development of coordination polymers; applications in catalysis | Promising photoluminescent properties for optoelectronic applications |
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Similar in structure but with the hydroxyl group at the 8-position.
2-Hydroxyquinoline: Differing by the position of the hydroxyl group, it is used in various chemical and biological applications.
4-Hydroxyquinoline-2-carboxylic acid: Similar structure with the hydroxyl group at the 4-position, used as an intermediate in synthetic chemistry.
Uniqueness
5-Hydroxyquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Biological Activity
5-Hydroxyquinoline-2-carboxylic acid (5-HQCA) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.
5-HQCA primarily acts as an inhibitor of 2-oxoglutarate (2OG) and iron-dependent oxygenases . This interaction is particularly significant for the inhibition of histone lysine demethylases (KDMs), specifically those containing the Jumonji domain. By inhibiting these enzymes, 5-HQCA can influence epigenetic modifications within cells, potentially leading to altered gene expression profiles that are critical in cancer biology and other diseases .
Antimicrobial Activity
Research indicates that 5-HQCA exhibits antimicrobial properties against various pathogens. Its effectiveness has been demonstrated through minimum inhibitory concentration (MIC) assays, revealing significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 5-HQCA showed MIC values ranging from to mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has shown promising anticancer activity across multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). Studies report IC50 values ranging from to µM, indicating that 5-HQCA can effectively inhibit cell proliferation in these models. Notably, some derivatives were found to be more potent than standard chemotherapeutics like cisplatin .
Antifungal Activity
In addition to antibacterial and anticancer properties, 5-HQCA also demonstrates antifungal activity . It has been tested against various fungal strains, showing effective inhibition at concentrations comparable to established antifungal agents .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of 5-HQCA derivatives on HeLa cells, revealing that several compounds exhibited enhanced potency compared to cisplatin with IC50 values as low as µM. The mechanism involved apoptosis induction through caspase activation .
- Antimicrobial Testing : In a comparative study, 5-HQCA was tested against a panel of bacterial strains, demonstrating significant inhibition zones (up to mm) compared to standard antibiotics. This highlights its potential as a novel antimicrobial agent .
Applications in Research and Industry
The diverse biological activities of this compound make it a valuable compound in several fields:
Properties
IUPAC Name |
5-hydroxyquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKFJHJJUOMBLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437156 | |
Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149312-98-1 | |
Record name | 5-Hydroxyquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.